2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of the trifluoroethyl group imparts distinct characteristics to the molecule, making it valuable in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts under mild conditions, leading to the formation of the triazole ring. The trifluoroethyl group can be introduced through the use of trifluoroethyl azide or other trifluoroethyl-containing precursors .
Industrial Production Methods
Industrial production methods for this compound may involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or halide salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and metabolic stability. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl functionality, used as a solvent and in organic synthesis.
Trifluoroacetic acid: Another fluorinated compound with widespread use in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid stands out due to its triazole ring structure, which imparts unique chemical reactivity and biological activity. The combination of the trifluoroethyl group and the triazole ring makes it a versatile compound with applications across multiple scientific disciplines.
Properties
CAS No. |
2551120-16-0 |
---|---|
Molecular Formula |
C5H4F3N3O2 |
Molecular Weight |
195.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.